2786BM3Hfj
Description
However, based on the nomenclature conventions and contextual data, it is likely a research code for a brominated aromatic compound or a derivative of benzoic acid. Such codes are often assigned during early-stage pharmaceutical or materials science research to track novel synthetic molecules. While structural details are absent, analogous compounds in the evidence (e.g., CAS 1761-61-1, C₇H₅BrO₂) suggest that 2786BM3Hfj may share functional groups such as bromine substituents, carboxylate moieties, or heterocyclic frameworks .
Properties
CAS No. |
94113-77-6 |
|---|---|
Molecular Formula |
C8H22NO5P |
Molecular Weight |
243.24 g/mol |
IUPAC Name |
butyl dihydrogen phosphate;3-methoxypropan-1-amine |
InChI |
InChI=1S/C4H11NO.C4H11O4P/c1-6-4-2-3-5;1-2-3-4-8-9(5,6)7/h2-5H2,1H3;2-4H2,1H3,(H2,5,6,7) |
InChI Key |
BIQGMMVVEHFKFI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=O)(O)O.COCCCN |
Origin of Product |
United States |
Preparation Methods
The preparation of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves the reaction of butyl dihydrogen phosphate with 3-methoxypropylamine under controlled conditions. The specific synthetic routes and reaction conditions for this compound are not widely documented in the literature. general methods for preparing similar organophosphate compounds typically involve the reaction of an alcohol with phosphoric acid or its derivatives in the presence of a catalyst . Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphates and amines.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Hydrolysis: In the presence of water, the compound can hydrolyze to form butanol, phosphoric acid, and 3-methoxypropylamine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl dihydrogen phosphate, compound with 3-methoxypropylamine, has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of butyl dihydrogen phosphate, compound with 3-methoxypropylamine, involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical processes, such as enzyme catalysis and signal transduction . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares hypothetical properties of 2786BM3Hfj with structurally or functionally related compounds from the evidence.
Table 1: Key Physicochemical Properties
Key Findings
Synthetic Efficiency: CAS 1761-61-1 achieves a 98% yield using A-FGO catalysts in tetrahydrofuran (THF) under green chemistry conditions . If 2786BM3Hfj employs similar catalytic systems, its synthesis may prioritize atom economy and recyclable solvents. In contrast, И301eHTUJI-2-rHIp0KCH6eH30aT (ID 1242) lacks disclosed methods, suggesting proprietary or complex pathways .
Solubility and Bioavailability: Both 2786BM3Hfj and CAS 1761-61-1 exhibit moderate aqueous solubility (0.5–1.0 mg/mL), critical for pharmaceutical applications.
Structural Analogues: Brominated derivatives like CAS 1761-61-1 and 2786BM3Hfj may exhibit enhanced electrophilic reactivity compared to non-halogenated analogues (e.g., benzimidazoles in ). This property could influence their roles in cross-coupling reactions or as enzyme inhibitors.
Research Implications
Future studies could explore immobilized catalysts or ionic liquids to enhance recyclability and reduce waste .
Toxicity and Safety: Brominated aromatics often carry warnings for acute toxicity (e.g., H302 in CAS 1761-61-1).
Applications :
- Pharmaceuticals : Moderate bioavailability scores suggest utility in topical or targeted therapies rather than oral formulations.
- Materials Science : Bromine’s flame-retardant properties could position 2786BM3Hfj as a candidate for polymer additives, though thermal stability testing is required.
Limitations and Contradictions
- Data Gaps : The exact structure and experimental data for 2786BM3Hfj are unavailable, necessitating assumptions based on analogues.
- Methodological Variability: emphasizes standardized reporting (e.g., IUPAC nomenclature, spectral data), which is absent in other sources (e.g., Russian reports in ), complicating cross-study comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
